2-sec-Hexadecylnaphthalene
CAS No.: 61593-20-2
Cat. No.: VC17060868
Molecular Formula: C26H40
Molecular Weight: 352.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61593-20-2 |
|---|---|
| Molecular Formula | C26H40 |
| Molecular Weight | 352.6 g/mol |
| IUPAC Name | 2-hexadecan-2-ylnaphthalene |
| Standard InChI | InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(2)25-21-20-24-18-15-16-19-26(24)22-25/h15-16,18-23H,3-14,17H2,1-2H3 |
| Standard InChI Key | QRPSMRABKSANRF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCC(C)C1=CC2=CC=CC=C2C=C1 |
Introduction
Structural Characteristics of 2-sec-Hexadecylnaphthalene
Molecular Architecture
The compound’s structure consists of a naphthalene ring system—a fused bicyclic aromatic hydrocarbon—with a sec-hexadecyl group (-CH) attached at the second carbon position. The "sec" designation indicates that the hexadecyl chain branches at the second carbon, resulting in a 1-methylpentadecyl substituent. This branching introduces steric effects that influence molecular packing and solubility .
The 2D structure (Figure 1) highlights the planar naphthalene core and the extended alkyl chain, while 3D conformational analyses reveal flexibility in the alkyl moiety, allowing for multiple rotameric states .
Table 1: Key Structural Descriptors
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 352.6 g/mol | |
| Rotatable Bond Count | 14 | |
| Topological Polar Surface Area | 0 Ų |
Stereochemical Considerations
Physicochemical Properties
Hydrophobicity and Solubility
The compound’s high hydrophobicity is quantified by its computed XLogP3 value of 11.3, indicating extreme lipid solubility . This property aligns with its application in hydrophobic matrices, though aqueous solubility is negligible.
Thermal and Conformational Behavior
With 14 rotatable bonds in the alkyl chain, the molecule exhibits significant conformational flexibility. This flexibility may contribute to low melting points compared to linear alkylnaphthalenes, though experimental data are lacking.
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3 | 11.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 0 | |
| Heavy Atom Count | 26 |
Chemical Identifiers and Nomenclature
IUPAC and Systematic Names
The IUPAC name, 2-hexadecan-2-ylnaphthalene, reflects the substitution pattern and branching. Alternative systematic names include 2-(1-methylpentadecyl)naphthalene and Naphthalene, 2-(1-methylpentadecyl)- .
Registry Identifiers
SMILES and InChI Representations
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